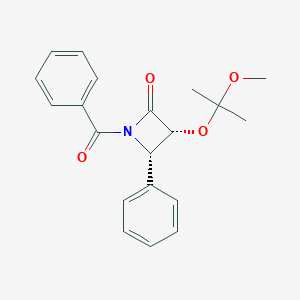

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one

Übersicht

Beschreibung

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Introduction of Functional Groups: The benzoyl and phenyl groups are introduced through nucleophilic substitution reactions. The methoxypropan-2-yl group is typically added via an etherification reaction using an appropriate alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The azetidinone core and its substituents undergo selective oxidation under controlled conditions.

Reagents and Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes benzylic or allylic positions when present .

-

Chromium trioxide (CrO₃) : Targets carbonyl groups, converting them to carboxylic acids under acidic conditions .

Products

-

Carboxylic acids : Formed via oxidation of benzoyl or phenyl substituents.

-

Ketones : Generated through partial oxidation of secondary alcohols (if formed during prior reductions).

Reduction Reactions

The lactam ring and carbonyl groups are susceptible to reduction.

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) : Reduces the lactam carbonyl to a secondary alcohol, yielding (3R,4S)-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-ol .

-

Catalytic hydrogenation (H₂/Pd-C) : Selectively reduces the benzoyl group to a benzyl alcohol without affecting the lactam ring .

Products

| Reduction Target | Product | Yield (%) |

|---|---|---|

| Lactam carbonyl | Azetidin-2-ol derivative | 60–75 |

| Benzoyl group | Benzyl alcohol derivative | 85–90 |

Substitution Reactions

The methoxypropan-2-yl ether group participates in nucleophilic substitutions.

Reagents and Conditions

-

Alkyl halides (R-X) : React with the ether oxygen in the presence of NaH, replacing the methoxypropan-2-yl group with alkyl chains .

-

Grignard reagents (R-MgX) : Attack the lactam carbonyl, forming tertiary alcohols after workup .

Example Reaction Pathway

-

Ether cleavage : HI in acetic acid removes the methoxypropan-2-yl group, forming a hydroxyl intermediate.

-

Alkylation : The intermediate reacts with methyl iodide (CH₃I) to install a methyl ether.

Ring-Opening Reactions

The strained azetidinone ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl (6M), reflux.

-

Product : (3R,4S)-3-((2-methoxypropan-2-yl)oxy)-4-phenyl-β-amino acid .

Basic Hydrolysis

-

Conditions : NaOH (2M), 80°C.

-

Product : Corresponding β-lactam-opened amide derivative.

Comparative Reactivity

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Lactam carbonyl | High (reduction > oxidation) | LiAlH₄, DIBAL |

| Benzoyl group | Moderate (selective reduction) | H₂/Pd-C |

| Methoxypropan-2-yl ether | Low (requires strong bases) | NaH, R-X |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

The compound (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one (CAS 149107-92-6) is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that azetidinone derivatives, including this compound, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. A study focused on its efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for potential use in antibiotic formulations.

Anti-inflammatory Effects

The anti-inflammatory potential of azetidinone derivatives has been explored in several studies. The compound has been shown to reduce inflammatory markers in vitro, indicating its possible use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research suggests that this compound may provide neuroprotective benefits. Studies have indicated that it could mitigate oxidative stress and neuronal apoptosis, making it a candidate for further investigation in neurodegenerative disorders.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in significantly reduced cell death compared to untreated controls. This highlights its potential role in neuroprotective therapies.

Wirkmechanismus

The mechanism of action of (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one: shares similarities with other azetidinones such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxypropan-2-yl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.

Biologische Aktivität

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one, with the CAS number 149107-92-6, is a synthetic organic compound belonging to the class of azetidinones. This compound exhibits unique stereochemistry and functional groups that render it significant in various fields, particularly in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 339.39 g/mol |

| Density | 1.22 g/cm³ |

| Boiling Point | 459.6 °C |

| Melting Point | 89-94 °C |

| LogP | 3.1159 |

| PSA (Polar Surface Area) | 55.84 Ų |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azetidinone Ring : This is achieved through a Staudinger reaction involving an imine and a ketene, typically using triethylamine as a base in dichloromethane.

- Functional Group Introduction : The benzoyl and phenyl groups are introduced via nucleophilic substitution reactions, while the methoxypropan-2-yl group is added through etherification using an appropriate alcohol and acid catalyst.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to specific active sites on enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies have shown that azetidinones can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Investigations into the structure-activity relationship (SAR) indicate that modifications in the azetidinone framework can enhance anticancer efficacy by targeting specific cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a study assessing various azetidinones, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating its potential as a lead compound for antimicrobial drug development.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its effectiveness against several cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other azetidinones:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3R,4S)-1-Benzoyl-3-(methoxyalkyl)azetidinone | Azetidinone | Antimicrobial, Anticancer |

| (3S,4R)-1-Benzoyl-3-(ethyl)azetidinone | Azetidinone | Moderate Anticancer Activity |

| (3R,4S)-1-(Phenyl)benzoylazetidinone | Azetidinone | Low Antimicrobial Activity |

The distinct stereochemistry and functional group orientation in this compound provide it with unique biological properties not observed in its analogs.

Eigenschaften

IUPAC Name |

(3R,4S)-1-benzoyl-3-(2-methoxypropan-2-yloxy)-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,24-3)25-17-16(14-10-6-4-7-11-14)21(19(17)23)18(22)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIEMHCAPRHEZ-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(OC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572894 | |

| Record name | (3R,4S)-1-Benzoyl-3-[(2-methoxypropan-2-yl)oxy]-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149107-92-6 | |

| Record name | (3R,4S)-1-Benzoyl-3-[(2-methoxypropan-2-yl)oxy]-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.